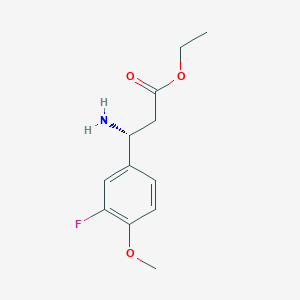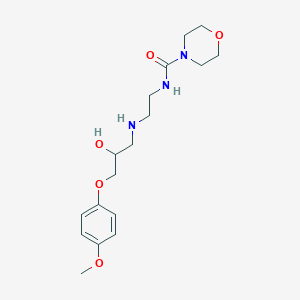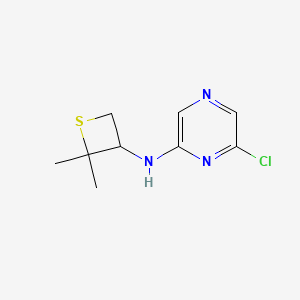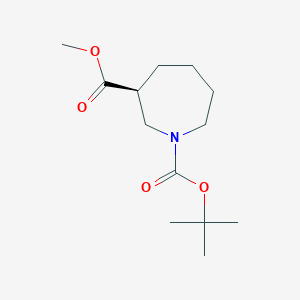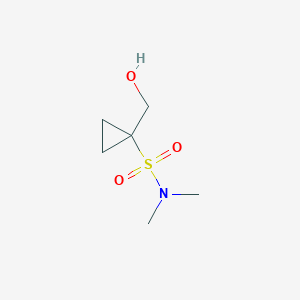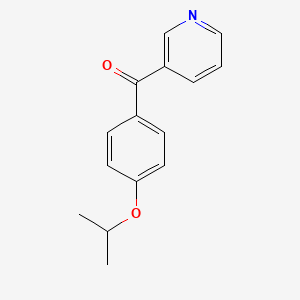
(4-Isopropoxyphenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropoxyphenyl)(pyridin-3-yl)methanone is an organic compound that features a phenyl ring substituted with an isopropoxy group and a pyridinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-isopropoxybenzaldehyde with pyridine-3-carboxylic acid under specific conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropoxyphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl and pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4-Isopropoxyphenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Isopropoxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-4-isopropoxyphenyl)(pyridin-3-yl)methanone: Similar structure with a chloro substituent.
(4-fluorophenyl)(pyridin-4-yl)methanone: Contains a fluorophenyl group instead of an isopropoxyphenyl group.
Uniqueness
(4-Isopropoxyphenyl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropoxy group may enhance its lipophilicity and ability to interact with biological membranes.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(4-propan-2-yloxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H15NO2/c1-11(2)18-14-7-5-12(6-8-14)15(17)13-4-3-9-16-10-13/h3-11H,1-2H3 |
InChI Key |
KIMVBUOGKDWBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


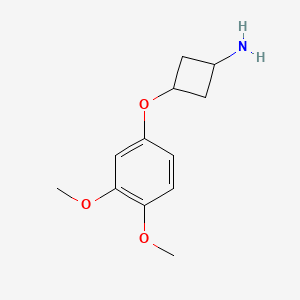
![Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B12991220.png)
![4'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12991226.png)
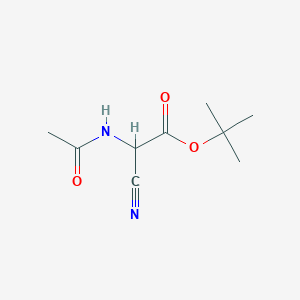
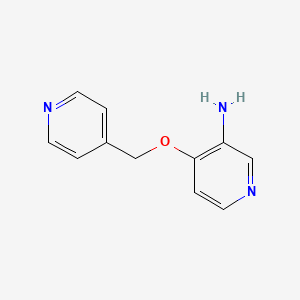
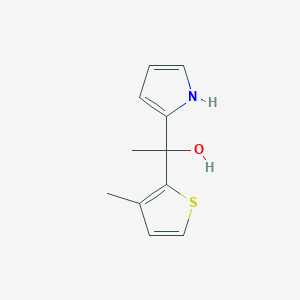
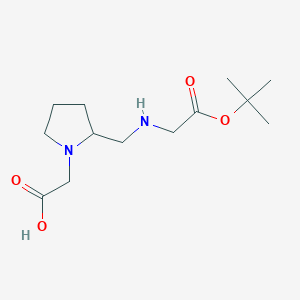
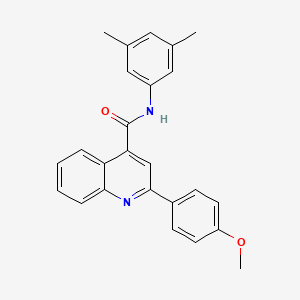
![2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B12991259.png)
